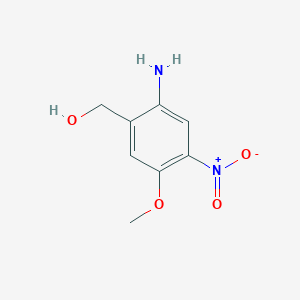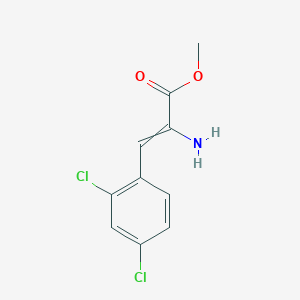
2-Amino-5-methoxy-4-nitrobenzyl Alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-methoxy-4-nitrobenzyl Alcohol is an organic compound with the molecular formula C8H10N2O4 It is characterized by the presence of amino, methoxy, and nitro functional groups attached to a benzyl alcohol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-methoxy-4-nitrobenzyl Alcohol typically involves multi-step organic reactions. One common method includes the nitration of 2-Amino-5-methoxybenzyl Alcohol, followed by reduction and methoxylation steps. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of corresponding nitro or amino derivatives.
Substitution: The presence of functional groups allows for various substitution reactions, where one group is replaced by another under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
2-Amino-5-methoxy-4-nitrobenzyl Alcohol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Amino-5-methoxy-4-nitrobenzyl Alcohol exerts its effects involves interactions with specific molecular targets. The compound can act as a precursor to active metabolites that interact with cellular pathways, influencing biological processes such as enzyme activity and signal transduction. The exact pathways and targets depend on the specific application and derivative of the compound being studied.
Comparison with Similar Compounds
2-Nitrobenzyl Alcohol: Shares the nitrobenzyl structure but lacks the amino and methoxy groups.
2-Amino-5-methylbenzyl Alcohol: Similar structure but with a methyl group instead of a methoxy group.
4,5-Dimethoxy-2-nitrobenzyl Alcohol: Contains additional methoxy groups, altering its chemical properties.
Uniqueness: 2-Amino-5-methoxy-4-nitrobenzyl Alcohol is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both amino and nitro groups allows for versatile chemical modifications, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C8H10N2O4 |
|---|---|
Molecular Weight |
198.18 g/mol |
IUPAC Name |
(2-amino-5-methoxy-4-nitrophenyl)methanol |
InChI |
InChI=1S/C8H10N2O4/c1-14-8-2-5(4-11)6(9)3-7(8)10(12)13/h2-3,11H,4,9H2,1H3 |
InChI Key |
PPWCQYLWIMCVDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)CO)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![butyl({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727948.png)

![2-amino-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylbutanamide](/img/structure/B11727957.png)


![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11727974.png)
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11727985.png)
![5-{[(6-Methylpyridin-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11727990.png)

![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11727993.png)
![Ethanimidamide, N,N-diethyl-N'-[(phenylamino)thioxomethyl]-](/img/structure/B11727999.png)

